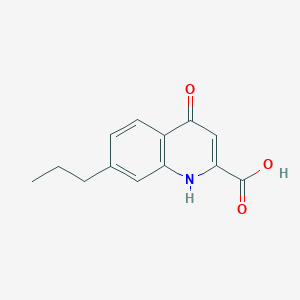
4-oxo-7-propyl-1H-quinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-7-propyl-1H-quinoline-2-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a quinoline backbone with a propyl group at the 7th position, a carboxylic acid group at the 2nd position, and a keto group at the 4th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-7-propyl-1H-quinoline-2-carboxylic acid typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the cyclization of N-acylanthranilic acids under acidic or basic conditions. The reaction conditions often involve heating the reactants in the presence of a catalyst to facilitate the formation of the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-oxo-7-propyl-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 8.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-oxo-7-propyl-1H-quinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a G-protein-coupled receptor agonist and NMDA receptor antagonist.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-oxo-7-propyl-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets. It acts as an agonist for G-protein-coupled receptors and an antagonist for NMDA receptors. These interactions modulate various signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its antibacterial properties.
1,4-Dihydro-4-oxoquinoline-2-carboxylic acid: Exhibits neuroprotective and receptor-modulating activities.
Uniqueness
4-oxo-7-propyl-1H-quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 7th position and carboxylic acid group at the 2nd position differentiate it from other quinoline derivatives, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H13NO3 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
4-oxo-7-propyl-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-2-3-8-4-5-9-10(6-8)14-11(13(16)17)7-12(9)15/h4-7H,2-3H2,1H3,(H,14,15)(H,16,17) |
Clave InChI |
WKVWVNNBGHLTPR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













